molecular formula C11H8IN3O2 B182529 N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide CAS No. 145913-85-5

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B182529
CAS No.: 145913-85-5
M. Wt: 341.1 g/mol
InChI Key: KUQWAXPYFIYBBY-UHFFFAOYSA-N
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Description

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C11H8IN3O2 and a molecular weight of 341.11 g/mol It is a derivative of pyrimidine and benzamide, featuring an iodine atom at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves the iodination of a pyrimidine derivative followed by the coupling of the iodinated pyrimidine with benzamide. The reaction conditions often require the use of iodine or iodinating agents, solvents like acetonitrile or dimethylformamide, and catalysts such as copper(I) iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
  • N-(5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
  • N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Uniqueness

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWAXPYFIYBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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